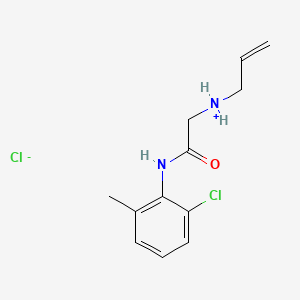![molecular formula C19H39ClN2S B14448427 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 78873-70-8](/img/structure/B14448427.png)
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a long alkyl chain and an imidazolium ring. This compound is part of the ionic liquid family, known for their low melting points and high thermal stability. Ionic liquids are often used as solvents and catalysts in various chemical reactions due to their unique properties.
Métodos De Preparación
The synthesis of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkyl halide, followed by the introduction of the tetradecylsulfanyl group. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolium ring, using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrophobic interactions. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The imidazolium ring can interact with various enzymes and proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride include:
1-Methyl-3-octylimidazolium chloride: Similar structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Lacks the long alkyl chain, resulting in different interactions with biological membranes and proteins.
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride: Contains a pyridinium ring instead of an imidazolium ring, leading to different chemical reactivity and biological effects.
These comparisons highlight the unique properties of this compound, particularly its long alkyl chain and imidazolium ring, which contribute to its distinct chemical and biological activities.
Propiedades
Número CAS |
78873-70-8 |
|---|---|
Fórmula molecular |
C19H39ClN2S |
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
1-methyl-3-(tetradecylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H38N2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H |
Clave InChI |
KPFHISQFLZUQME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCSCN1C[NH+](C=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


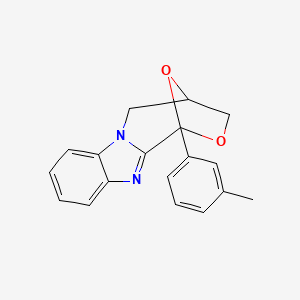
![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)

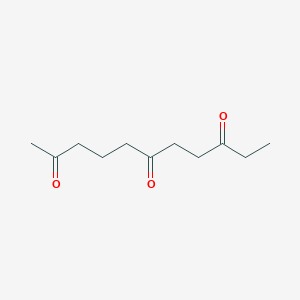
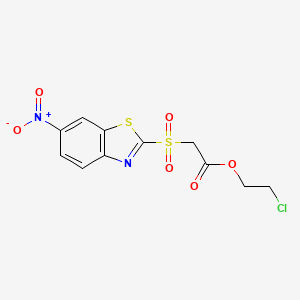
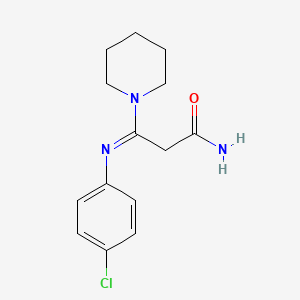

![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)

![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
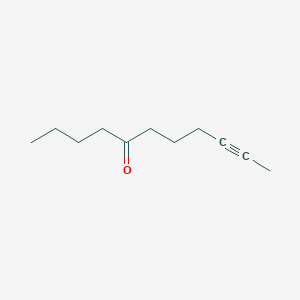
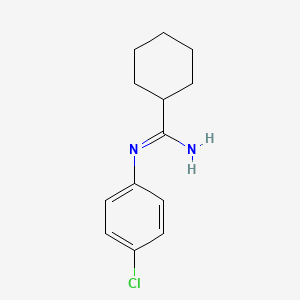
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
